N-(2-ethylphenyl)-2-(methylamino)acetamide

Description

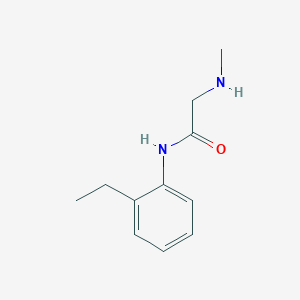

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-(methylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-9-6-4-5-7-10(9)13-11(14)8-12-2/h4-7,12H,3,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNOAECEMGEQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Design of N 2 Ethylphenyl 2 Methylamino Acetamide

Strategic Approaches to N-(2-ethylphenyl)-2-(methylamino)acetamide Synthesis

The synthesis of N-(2-ethylphenyl)-2-(methylamino)acetamide can be meticulously planned and executed through a series of strategic organic chemistry techniques. A logical approach begins with a retrosynthetic analysis to identify key precursors, followed by the application of multi-step synthesis and careful optimization of each reaction.

Retrosynthetic Analysis and Pathway Elucidation

Retrosynthetic analysis of the target molecule, N-(2-ethylphenyl)-2-(methylamino)acetamide, suggests a primary disconnection at the amide bond. This initial step identifies 2-ethylaniline (B167055) and a suitable 2-(methylamino)acetyl synthon as the immediate precursors. A further disconnection of the 2-(methylamino)acetyl moiety at the C-N bond points to a 2-haloacetyl group as a practical electrophile and methylamine (B109427) as the nucleophile.

This leads to a plausible forward synthesis commencing with the acylation of 2-ethylaniline with a 2-haloacetyl halide, such as chloroacetyl chloride, to form the intermediate N-(2-ethylphenyl)-2-chloroacetamide. Subsequent nucleophilic substitution of the chlorine atom with methylamine would then yield the final product. This two-step pathway is a common and effective method for the preparation of α-amino amides.

Multi-step Organic Synthesis Techniques

The elucidated synthetic pathway is a classic example of a multi-step organic synthesis. The initial step involves the formation of an amide bond, a fundamental reaction in organic chemistry. This is typically achieved by reacting an amine (2-ethylaniline) with an acyl chloride (chloroacetyl chloride) nih.govprepchem.com. The use of a mild base, such as triethylamine (B128534) or sodium acetate (B1210297), is often employed to neutralize the hydrochloric acid byproduct nih.govprepchem.com.

The second key step is a nucleophilic substitution reaction. The α-chloro group in N-(2-ethylphenyl)-2-chloroacetamide is susceptible to displacement by a primary amine like methylamine chemicalbook.com. This reaction is generally carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and may be performed at reduced temperatures to control the reaction rate and minimize side products chemicalbook.com.

Stepwise Synthesis and Reaction Optimization

The synthesis of N-(2-ethylphenyl)-2-(methylamino)acetamide can be broken down into the following stepwise procedure, with considerations for optimization at each stage:

Step 1: Synthesis of N-(2-ethylphenyl)-2-chloroacetamide

In a typical procedure, 2-ethylaniline is dissolved in a suitable solvent, such as dichloromethane (B109758) or glacial acetic acid nih.govprepchem.com. Chloroacetyl chloride is then added, often dropwise and with cooling, to control the exothermic reaction. A base like sodium acetate or triethylamine can be included to scavenge the HCl formed nih.govprepchem.com.

Optimization of this step would involve:

Solvent selection: Aprotic solvents are generally preferred to avoid reaction with the acyl chloride.

Temperature control: Maintaining a low temperature during the addition of chloroacetyl chloride can prevent side reactions.

Stoichiometry: Precise control of the molar ratios of the reactants is crucial for maximizing the yield of the desired product.

Work-up procedure: An aqueous work-up is typically used to remove any unreacted starting materials and byproducts.

Step 2: Synthesis of N-(2-ethylphenyl)-2-(methylamino)acetamide

The intermediate, N-(2-ethylphenyl)-2-chloroacetamide, is then reacted with an excess of methylamine in a solvent like THF chemicalbook.com. The reaction mixture is typically stirred for an extended period to ensure complete conversion.

Optimization of this step would involve:

Reaction time and temperature: Monitoring the reaction by techniques such as thin-layer chromatography (TLC) can determine the optimal reaction time. The temperature can be adjusted to influence the reaction rate.

Purification: The final product can be purified using techniques such as extraction and chromatography to remove any remaining impurities. The basic nature of the product allows for an acid-base extraction protocol for purification chemicalbook.com.

A study on a similar compound, N-(2,6-dimethyl-phenyl)-2-methylamino-acetamide, reported a yield of 67% for the nucleophilic substitution step chemicalbook.com.

Table 1: Reaction Parameters for the Synthesis of N-(2-ethylphenyl)-2-(methylamino)acetamide (based on analogous reactions)

| Step | Reactants | Solvent | Key Conditions |

| 1 | 2-ethylaniline, Chloroacetyl chloride | Glacial acetic acid | Presence of sodium acetate, warming on a water bath nih.gov |

| 2 | N-(2-ethylphenyl)-2-chloroacetamide, Methylamine | Tetrahydrofuran (THF) | Cooling to 0°C, overnight stirring chemicalbook.com |

Novel Derivative and Analog Synthesis of N-(2-ethylphenyl)-2-(methylamino)acetamide Scaffold

The N-(2-ethylphenyl)-2-(methylamino)acetamide scaffold presents opportunities for the synthesis of novel derivatives and analogs with potentially modified properties. Key strategies for achieving this include molecular hybridization and structural modification.

Molecular Hybridization Strategies

Molecular hybridization involves combining two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially enhanced or synergistic activities. For the N-(2-ethylphenyl)-2-(methylamino)acetamide scaffold, this could involve several approaches:

Modification of the N-phenyl ring: The 2-ethylphenyl group could be replaced with other substituted aromatic or heteroaromatic rings known to possess biological activity.

Incorporation of other bioactive moieties: A known bioactive molecule could be linked to the acetamide (B32628) scaffold, for instance, by replacing the methylamino group with a more complex amine-containing structure.

Recent research on N-substituted acetamide derivatives has utilized molecular hybridization to develop potent antagonists for the P2Y14 receptor nih.gov. This demonstrates the potential of this strategy in discovering novel compounds with specific biological targets.

Structural Modification and Diversification

Structural modification and diversification of the N-(2-ethylphenyl)-2-(methylamino)acetamide scaffold can be achieved through various chemical transformations. This allows for a systematic exploration of the structure-activity relationship.

Substitution on the aromatic ring: The ethyl group on the phenyl ring can be replaced with other alkyl or functional groups to probe the effect of steric and electronic properties on activity.

Variation of the N-alkyl group: The methyl group on the terminal amine can be substituted with a wide range of alkyl, aryl, or other functional groups.

Modification of the acetamide backbone: The acetamide linker can be altered, for example, by introducing substituents on the methylene (B1212753) bridge or by changing its length.

The synthesis of a series of novel 2-(substituted phenoxy)-N-(substituted phenyl) acetamide derivatives highlights how modifications to the core acetamide structure can be systematically achieved to explore new chemical space caymanchem.com.

Table 2: Potential Structural Modifications of the N-(2-ethylphenyl)-2-(methylamino)acetamide Scaffold

| Modification Site | Potential Modifications |

| N-phenyl ring | Replacement of the ethyl group with other alkyls, halogens, or alkoxy groups. |

| Terminal amine | Replacement of the methyl group with larger alkyl chains, cyclic amines, or aromatic moieties. |

| Acetamide backbone | Introduction of substituents on the α-carbon, or extension/contraction of the carbon chain. |

High-Throughput Synthesis and Screening Methodologies

The discovery and optimization of lead compounds in modern drug development are heavily reliant on high-throughput synthesis (HTS) and screening methodologies. These approaches enable the rapid generation and evaluation of large, structurally diverse libraries of molecules, significantly accelerating the pace of research. For a core scaffold like N-(2-ethylphenyl)-2-(methylamino)acetamide, these techniques are pivotal for exploring the chemical space around the molecule to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

High-throughput synthesis for this class of compounds typically employs the principles of combinatorial chemistry, where a common molecular core is systematically decorated with a variety of chemical building blocks. This strategy allows for the creation of many distinct but related compounds in a parallel fashion. The synthesis can be performed using automated liquid handlers and robotic systems, often on a solid support or in multi-well plates to streamline the process of reaction setup, incubation, and purification.

A common combinatorial approach for generating a library of N-(2-ethylphenyl)-2-(methylamino)acetamide derivatives would involve the variation of two key components: the aniline (B41778) precursor and the amine nucleophile. The core synthesis involves an acylation reaction where a substituted 2-chloroacetyl chloride reacts with a substituted aniline, followed by nucleophilic substitution of the chlorine with a primary or secondary amine.

For instance, a library could be constructed by reacting a set of diverse anilines (varying the ethylphenyl group) with chloroacetyl chloride, followed by reaction with a collection of different primary and secondary amines (varying the methylamino group). This "many-by-many" approach can generate thousands of unique derivatives from a relatively small number of starting materials.

Table 1: Illustrative Combinatorial Library Design for N-(2-ethylphenyl)-2-(methylamino)acetamide Derivatives

| Scaffold Core | Aniline Precursor (R1) | Amine Nucleophile (R2, R3) | Resulting Derivative Structure |

|---|---|---|---|

| Acetamide | N-(2-ethylphenyl)amine | Methylamine | N-(2-ethylphenyl)-2-(methylamino)acetamide |

| Acetamide | N-(2,6-diethylphenyl)amine | Methylamine | N-(2,6-diethylphenyl)-2-(methylamino)acetamide |

| Acetamide | N-(2-ethyl-6-methylphenyl)amine | Methylamine | N-(2-ethyl-6-methylphenyl)-2-(methylamino)acetamide |

| Acetamide | N-(2-ethylphenyl)amine | Ethylamine | N-(2-ethylphenyl)-2-(ethylamino)acetamide |

| Acetamide | N-(2-ethylphenyl)amine | Dimethylamine | N-(2-ethylphenyl)-2-(dimethylamino)acetamide |

Once a library of compounds is synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity against a specific target. HTS has evolved from a focus on sheer screening capacity to an emphasis on the quality and physiological relevance of the assays. nih.gov Modern screening laboratories utilize extensive automation and miniaturization, commonly employing 384-well or 1536-well microplates to minimize reagent consumption and maximize throughput. nih.gov

The screening process involves several key steps:

Assay Development: A robust and sensitive biological assay is developed to measure the activity of the compounds against the target of interest (e.g., an enzyme, receptor, or whole cell).

Automation: Robotic systems are used to dispense the library compounds, reagents, and biological components into the microplates.

Signal Detection: After an incubation period, a plate reader measures a signal (e.g., fluorescence, luminescence, absorbance) that is proportional to the biological activity.

Data Analysis: Sophisticated software is used to process the large volumes of data generated, identify "hits" (compounds that meet a predefined activity threshold), and flag potential false positives.

Novel screening platforms, such as Fiber-optic Array Scanning Technology (FAST), have further increased screening capabilities, allowing for the evaluation of millions of compounds per day. chemrxiv.org These ultra-high-throughput methods are particularly useful for screening extremely large libraries, such as those generated by DNA-encoded library (DEL) technology or one-bead-one-compound combinatorial methods. youtube.com

The results of an HTS campaign are typically visualized and analyzed to identify structure-activity relationships (SAR). This involves comparing the chemical structures of active compounds to those of inactive compounds to discern which chemical features are important for activity.

Table 2: Representative High-Throughput Screening Data for a Hypothetical Library of Acetamide Derivatives

| Compound ID | Derivative Structure | Target Inhibition (%) at 10 µM | Hit Status |

|---|---|---|---|

| L001 | N-(2-ethylphenyl)-2-(methylamino)acetamide | 65 | Hit |

| L002 | N-(2,6-diethylphenyl)-2-(methylamino)acetamide | 85 | Strong Hit |

| L003 | N-(2-ethyl-6-methylphenyl)-2-(methylamino)acetamide | 78 | Hit |

| L004 | N-(2-ethylphenyl)-2-(ethylamino)acetamide | 45 | Inactive |

| L005 | N-(2-ethylphenyl)-2-(dimethylamino)acetamide | 22 | Inactive |

The "hits" identified from the primary HTS are then subjected to further validation, including dose-response studies to determine their potency (e.g., IC50 or EC50 values) and secondary assays to confirm their mechanism of action and assess selectivity. This iterative process of high-throughput synthesis and screening allows for the rapid optimization of initial hits into lead compounds with promising therapeutic potential.

Advanced Structural Characterization and Computational Investigations of N 2 Ethylphenyl 2 Methylamino Acetamide

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H or ¹³C NMR data has been found in the public domain.

Infrared (IR) and Raman Spectroscopy

No experimental IR or Raman spectra are publicly available.

Mass Spectrometry (MS) Applications

No experimental mass spectrometry data or fragmentation analysis has been published.

Solid-State Structural Elucidation

X-ray Crystallography for Molecular Conformation

No crystal structure has been deposited in crystallographic databases or published in scientific journals.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

No computational studies based on a crystal structure, such as Hirshfeld surface analysis, have been performed or published.

Quantum Mechanical and Molecular Modeling Studies

Quantum mechanical and molecular modeling studies are essential computational techniques for predicting and analyzing the behavior of molecules at the atomic level. These methods can elucidate electronic structure, reactivity, and dynamic properties, offering insights that are complementary to experimental data. However, to date, no specific quantum mechanical or molecular modeling studies have been published for N-(2-ethylphenyl)-2-(methylamino)acetamide.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic descriptors.

Geometry Optimization

Geometry optimization is a computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process yields precise data on bond lengths, bond angles, and dihedral angles. For N-(2-ethylphenyl)-2-(methylamino)acetamide, such a study would reveal the preferred conformation of the ethyl and methylamino groups relative to the acetamide (B32628) and phenyl structures. As no such research is available, the optimized geometrical parameters have not been documented.

Table 1: Representative Optimized Geometrical Parameters for N-(2-ethylphenyl)-2-(methylamino)acetamide (Data Not Available) (This table is illustrative as no published DFT data for this compound exists.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | ||

| C=O (carbonyl) | Data Not Available | |

| C-N (amide) | Data Not Available | |

| N-C (phenyl) | Data Not Available | |

| Bond Angle (°) | ||

| O=C-N (amide) | Data Not Available | |

| C-N-C (amide-phenyl) | Data Not Available | |

| Dihedral Angle (°) |

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are critical for understanding a molecule's chemical reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. The energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. An analysis of N-(2-ethylphenyl)-2-(methylamino)acetamide would identify its electron-rich and electron-poor regions, but specific energy values have not been reported.

Table 2: Calculated Frontier Molecular Orbital Properties for N-(2-ethylphenyl)-2-(methylamino)acetamide (Data Not Available) (This table is illustrative as no published DFT data for this compound exists.)

| Quantum Chemical Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. Regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For N-(2-ethylphenyl)-2-(methylamino)acetamide, an MEP map would likely show a significant negative potential around the carbonyl oxygen atom and varying potentials across the aromatic ring and amine groups, but a specific map has not been published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. These simulations model the movements and interactions of atoms and molecules, providing detailed insight into conformational changes and interactions with other molecules, such as solvents or biological macromolecules. There are currently no published molecular dynamics simulation studies involving N-(2-ethylphenyl)-2-(methylamino)acetamide.

In Silico Design and Virtual Screening Methodologies

In silico design and virtual screening are computational techniques that play a crucial role in modern drug discovery and materials science. These methods involve screening large libraries of virtual compounds against a biological target to identify potential candidates for further development. While N-(2-ethylphenyl)-2-(methylamino)acetamide could be a component of such virtual libraries, there is no specific mention in the scientific literature of its use in targeted in silico design or virtual screening campaigns.

Structure Activity Relationship Sar and Pharmacophore Studies of N 2 Ethylphenyl 2 Methylamino Acetamide Analogs

Elucidation of Key Structural Features for Biological Modulation

The biological activity of N-arylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the composition of the acetamide (B32628) side chain. The core structure consists of an N-phenyl ring linked to an acetamide group, and alterations to either part can modulate pharmacological effects. nih.govnih.gov

Key structural features that are often critical for the biological activity of this class of compounds include:

The N-Aryl Moiety : The phenyl ring is a common feature. Substituents on this ring, such as alkyl, halogen, or methoxy (B1213986) groups, can significantly impact activity. For instance, in some series of N-arylacetamides, the presence of chloro, bromo, and methyl substituents has been shown to result in good inhibition of enzymes like α-glucosidase. nih.gov The position of the substituent is also vital; the biological activity of chloroacetamides has been shown to vary with the position of substituents on the phenyl ring. nih.govresearchgate.net

The Acetamide Linker : The -NH-C(=O)-CH2- linker is a central pharmacophoric element. The carbonyl group and the NH group can act as hydrogen bond acceptors and donors, respectively, which are crucial for interactions with biological targets. kg.ac.rs

The following table summarizes the general influence of structural modifications on the biological activity of N-arylacetamide analogs, based on findings from various studies.

| Structural Feature | Modification Example | General Impact on Biological Activity |

| N-Aryl Ring Substitution | Addition of electron-withdrawing groups (e.g., Cl, Br, NO2) | Can enhance potency in certain enzyme inhibition activities (e.g., α-amylase). nih.gov |

| Addition of electron-donating groups (e.g., CH3) | May improve activity against other targets (e.g., α-glucosidase). nih.gov | |

| Position of Substituent (ortho, meta, para) | Significantly alters activity profiles, indicating specific spatial requirements at the binding site. nih.gov | |

| Acetamide Linker | Replacement of the acetamide group | Generally leads to loss of activity, highlighting its importance as a core structural element. |

| Introduction of rigidity | Substituents that decrease flexibility and increase the rigidity of the nucleus can enhance activity. nih.gov | |

| Side Chain on Acetamide | Variation in alkyl groups | Can influence lipophilicity and steric interactions, thereby modulating activity. |

| Introduction of heterocyclic rings | Can introduce new interaction points and has been explored in the design of various inhibitors. nih.govroyalsocietypublishing.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ljmu.ac.uk These models are instrumental in predicting the activity of new, unsynthesized analogs and in providing insights into the structural features that govern their effects. researchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For acetamide derivatives, various classes of descriptors have been investigated to understand their influence on activity. kg.ac.rsnih.gov

Commonly used descriptor classes include:

Constitutional (0D/1D) Descriptors : These describe the basic composition and connectivity of the molecule, such as molecular weight, atom counts (e.g., nO for oxygen count), and bond counts. kg.ac.rs

Topological (2D) Descriptors : These are derived from the 2D representation of the molecule and describe its size, shape, and branching. They have been shown to be important in characterizing the anticonvulsant activities of some acetamido-N-benzylacetamide derivatives. kg.ac.rs

Electronic Descriptors : These quantify the electronic properties of the molecule, such as dipole moment and partial charges on atoms. Electronic features have been shown to play an important role in the activity of acetamide analogs. kg.ac.rs

Physicochemical Descriptors : Properties like lipophilicity (log P) and solvent-accessible surface area are crucial. For instance, a QSAR study on acetamide derivatives as MAO-A inhibitors suggested that the presence of a less lipophilic group might increase activity. nih.gov

In a multivariate QSAR study on anticonvulsant benzylacetamide derivatives, a combination of 2D and 3D descriptors produced a model with high predictive quality, indicating the importance of both molecular topology and spatial arrangement of atoms. kg.ac.rs

Once descriptors are calculated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to generate a linear equation that relates the most significant descriptors to biological activity. kg.ac.rsnih.gov

A typical QSAR model is represented by an equation such as: Log(Activity) = c0 + c1D1 + c2D2 + ... + cn*Dn where D1, D2, etc., are the molecular descriptors and c1, c2, etc., are their coefficients.

The reliability and predictive power of a QSAR model are assessed through rigorous validation. mdpi.com Key validation metrics include:

Correlation Coefficient (r) and Coefficient of Determination (r²) : These measure the goodness-of-fit of the model to the training data. nih.gov

Leave-One-Out Cross-Validated Correlation Coefficient (Q² or r²(LOO)) : This assesses the internal robustness and stability of the model. nih.govnih.gov

Predictive r² (r²_pred) : This is calculated using an external test set of compounds (not used in model development) and measures the model's ability to predict the activity of new molecules. nih.gov

The table below presents data from a representative QSAR study on acetamide derivatives, illustrating the statistical quality of the developed models.

| Model Type | Descriptors Used | r² (training set) | Q² (cross-validation) | r² (validation set) | Reference |

| Anticonvulsant Activity | 2D and 3D Descriptors | 0.888 | 0.867 | 0.814 | kg.ac.rs |

| MAO-A Inhibition | Thermodynamic, Electronic, Steric | 0.851 | 0.920 | 0.764 | nih.gov |

| Carbonic Anhydrase Inhibition | Physicochemical and Topological | 0.862 | 0.797 | 0.766 | nih.gov |

These models demonstrate that with a proper selection of descriptors and robust validation, QSAR can be a powerful tool for predicting the biological activity of N-(2-ethylphenyl)-2-(methylamino)acetamide analogs. nih.govresearchgate.net

Pharmacophore Identification and Mapping

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. dovepress.com For N-(2-ethylphenyl)-2-(methylamino)acetamide analogs, a pharmacophore model helps to visualize the key interaction points required for binding to a biological target. nih.gov

Based on the common structural elements of active acetamide derivatives, a general pharmacophore model can be hypothesized. The key features typically include:

Hydrogen Bond Acceptors (HBA) : The carbonyl oxygen of the acetamide group is a prominent hydrogen bond acceptor.

Hydrogen Bond Donors (HBD) : The N-H group of the acetamide linker can act as a hydrogen bond donor.

Hydrophobic/Aromatic Features (HY/AR) : The N-phenyl ring (specifically the 2-ethylphenyl group in the parent compound) provides a crucial hydrophobic and aromatic region for van der Waals or pi-pi stacking interactions with the target.

Positive Ionizable Feature (PI) : The secondary amine (methylamino group) in the side chain is likely to be protonated at physiological pH, providing a positive charge that can engage in ionic interactions.

The spatial relationship between these features is critical for activity. In a study on 2-heteroarylthio-N-arylacetamides, a ligand-based pharmacophore model was successfully used to identify novel inhibitors, highlighting the utility of this approach. nih.gov

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction |

| Aromatic Ring (AR) | 2-ethylphenyl group | Pi-pi stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen (-C=O) | Hydrogen bonding with receptor's H-bond donors |

| Hydrogen Bond Donor (HBD) | Amide nitrogen (-NH-) | Hydrogen bonding with receptor's H-bond acceptors |

| Hydrophobic (HY) | Ethyl group on the phenyl ring | Hydrophobic interactions |

| Positive Ionizable (PI) | Methylamino group (-NHCH3) | Ionic or hydrogen bonding interactions |

Comparative Structural Analysis with Related Acetamide Derivatives

The structure of N-(2-ethylphenyl)-2-(methylamino)acetamide can be compared with other classes of biologically active acetamide derivatives to understand how subtle structural changes can lead to different pharmacological profiles. Molecules with an acetamide linkage are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.gov

Comparison with N-(substituted phenyl)-2-chloroacetamides : This class of compounds has been extensively studied for antimicrobial activity. nih.govresearchgate.net The key difference is the presence of a chlorine atom on the acetyl group instead of a methylamino group. The chloro group acts as a good leaving group, making these compounds reactive alkylating agents, which is often the basis for their biological mechanism. In contrast, the methylamino group in N-(2-ethylphenyl)-2-(methylamino)acetamide provides a basic center and potential for different types of interactions, suggesting a distinct mechanism of action.

Comparison with N-Arylacetamide Sulfonamides : The incorporation of a sulfonamide group, often on the N-phenyl ring, is a common strategy in drug design. nih.gov This group can act as a strong hydrogen bond acceptor and significantly increases the polarity of the molecule, which can lead to different target interactions and pharmacokinetic properties compared to the simple ethyl substituent in N-(2-ethylphenyl)-2-(methylamino)acetamide.

The following table provides a structural comparison of N-(2-ethylphenyl)-2-(methylamino)acetamide with other related acetamide derivatives.

| Compound Class | General Structure | Key Distinguishing Feature | Associated Biological Activities |

| N-(2-ethylphenyl)-2-(methylamino)acetamide Analogs | R-Ph-NH-CO-CH2-NHCH3 | Methylamino group on the acetyl moiety | (Hypothesized based on general acetamide activity) |

| N-Aryl-2-chloroacetamides | R-Ph-NH-CO-CH2-Cl | Chlorine atom on the acetyl moiety | Antimicrobial, Antitumor. nih.gov |

| Phenoxy Acetamides | R-Ph-O-CH2-CO-NH-R' | Phenoxy linkage to the acetyl group | Analgesic, Anti-inflammatory. nih.gov |

| N-Arylacetamide Sulfonamides | (SO2NR2)-Ph-NH-CO-CH3 | Sulfonamide group on the N-phenyl ring | Analgesic, Anticancer. nih.gov |

This comparative analysis underscores the versatility of the acetamide scaffold and highlights how modifications at different positions can be used to target a wide range of biological systems. nih.govnih.gov

Target Engagement and Mechanistic Investigations of N 2 Ethylphenyl 2 Methylamino Acetamide in Vitro

Enzyme Inhibition Profile and Kinetics (In Vitro)

Information regarding the inhibitory activity of N-(2-ethylphenyl)-2-(methylamino)acetamide against specific enzymes, including any kinetic data such as IC₅₀ or Kᵢ values, is not available in the reviewed scientific literature.

Receptor Binding Assays and Affinity Determination (In Vitro)

There are no published studies detailing the binding affinity of N-(2-ethylphenyl)-2-(methylamino)acetamide for any specific biological receptors. Consequently, data on its receptor selectivity and affinity constants (e.g., Kᵢ, Kd) are unknown.

Biochemical Pathway Modulation Studies (In Vitro)

Investigations into the effects of N-(2-ethylphenyl)-2-(methylamino)acetamide on cellular or biochemical pathways have not been reported in the accessible scientific domain.

Molecular Docking for Target Identification and Binding Mode Prediction

While molecular docking is a common computational method to predict the interaction of a small molecule with a protein target, no such studies specifically modeling N-(2-ethylphenyl)-2-(methylamino)acetamide have been published.

Analysis of Molecular Interactions with Biological Macromolecules

Detailed analyses of the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces, between N-(2-ethylphenyl)-2-(methylamino)acetamide and any biological macromolecules are not documented in the available literature.

Metabolic Pathway Research of N 2 Ethylphenyl 2 Methylamino Acetamide

Enzymatic N-Acetylation Studies

Enzymatic N-acetylation is a crucial phase II metabolic reaction for many compounds containing an amine group. This process, catalyzed by N-acetyltransferase (NAT) enzymes, involves the transfer of an acetyl group from acetyl-CoA to the nitrogen atom of an amine. This modification generally increases the water solubility of the compound, facilitating its excretion from the body.

There are two primary NAT isoenzymes in humans, NAT1 and NAT2, which exhibit different substrate specificities and genetic polymorphisms. These genetic variations can lead to "fast," "intermediate," or "slow" acetylator phenotypes within the population, which can significantly impact an individual's response to drugs metabolized by these enzymes.

Currently, no studies have been published that investigate the enzymatic N-acetylation of N-(2-ethylphenyl)-2-(methylamino)acetamide. Research in this area would be necessary to determine if this compound is a substrate for NAT enzymes and, if so, which specific isoenzymes are involved.

Identification and Characterization of Metabolites

Modern analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS), are instrumental in separating, detecting, and identifying metabolites in biological samples like plasma, urine, and feces.

To date, there is no available data on the metabolites of N-(2-ethylphenyl)-2-(methylamino)acetamide. Future research would need to be conducted, likely involving in vitro studies with liver microsomes or hepatocytes, followed by in vivo studies in animal models, to identify and characterize the metabolites of this compound.

Involvement of Specific Enzyme Systems (e.g., N-acetyltransferase, Cytochrome P450)

The metabolism of chemical compounds is orchestrated by a variety of enzyme systems. In addition to N-acetyltransferases, the Cytochrome P450 (CYP) superfamily of enzymes plays a central role in phase I metabolism. CYP enzymes are responsible for catalyzing a wide range of oxidative, reductive, and hydrolytic reactions that introduce or expose functional groups on the substrate, preparing it for subsequent phase II conjugation reactions.

Determining which specific NAT or CYP isozymes are responsible for metabolizing a compound is crucial for predicting potential drug-drug interactions and understanding interindividual variability in drug response.

The specific enzyme systems, including any N-acetyltransferase or Cytochrome P450 isozymes, involved in the metabolism of N-(2-ethylphenyl)-2-(methylamino)acetamide have not been identified. In vitro studies using recombinant human enzymes or specific chemical inhibitors would be required to elucidate the roles of these enzyme systems in the biotransformation of this compound.

Preclinical Metabolic Fate and Absorption Investigations

Preclinical studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. These investigations provide a comprehensive picture of the compound's journey through the body. Absorption studies determine the extent and rate at which the compound enters the bloodstream after administration.

There are no published preclinical studies detailing the metabolic fate or absorption of N-(2-ethylphenyl)-2-(methylamino)acetamide. Such investigations would be a prerequisite for any further development of this compound for therapeutic use.

Advanced Analytical Methodologies for N 2 Ethylphenyl 2 Methylamino Acetamide Research

High-Resolution Mass Spectrometry (HRMS) for Compound Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of N-(2-ethylphenyl)-2-(methylamino)acetamide. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to within 5 ppm). nih.gov This capability allows for the determination of the elemental composition of the parent molecule and its fragments from their exact masses.

For N-(2-ethylphenyl)-2-(methylamino)acetamide (molecular formula: C₁₁H₁₆N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ is 193.13354 u. An experimental HRMS measurement confirming a mass very close to this theoretical value provides strong evidence for the compound's identity.

Furthermore, HRMS is crucial for impurity profiling. The high resolving power enables the separation and identification of signals from low-level impurities that may be present in the sample, even if they have nominal masses identical to that of the main compound or its fragments. By comparing the measured accurate masses of these impurity signals to theoretical masses of potential side-products or degradation products, their elemental compositions can be determined, facilitating their structural identification.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. taylorandfrancis.com This technique is instrumental in confirming the connectivity of atoms within the N-(2-ethylphenyl)-2-(methylamino)acetamide molecule. The most common method for inducing fragmentation in MS/MS is Collision-Induced Dissociation (CID), where the selected precursor ion is accelerated and collided with neutral gas molecules (like argon or nitrogen), causing it to break apart at its weakest bonds. wikipedia.orgnationalmaglab.org

A primary fragmentation event would likely be the cleavage of the amide bond, a common pathway for such molecules. This could lead to two main fragmentation routes:

Cleavage yielding the N-(2-ethylphenyl)aminoketene radical cation and a neutral methylamine (B109427) fragment, or more likely, the formation of the 2-ethylaniline (B167055) ion (m/z 122.09) after rearrangement.

Cleavage of the C-C bond between the carbonyl group and the methylene (B1212753) group, leading to the formation of a characteristic iminium ion. For N-(2-ethylphenyl)-2-(methylamino)acetamide, this would result in the formation of the methylamino-acetyl fragment ion (CH₃NHCH₂CO⁺) with an m/z of 74.06, or more likely, the protonated methylamino-acetamide fragment. A significant and commonly observed fragment in related structures is the diethyl- or dimethyl- iminium ion resulting from cleavage of the amide C-N bond. For the target molecule, cleavage of the bond between the carbonyl carbon and the nitrogen of the ethylphenyl group could lead to the formation of the [CH₃NH₂CH₂CO]⁺ ion at m/z 74.06. A more dominant fragmentation pathway, as seen in lidocaine, involves the cleavage of the amide bond to produce the 2-ethylphenylaminium ion at m/z 122.09. Another characteristic fragmentation would be the loss of the acetamide (B32628) group, leading to the formation of the 2-ethylaniline ion.

The fragmentation pattern obtained from MS/MS studies serves as a molecular fingerprint, confirming the identity of the compound and allowing for the differentiation between isomers.

Interactive Data Table: Predicted HRMS Fragments of N-(2-ethylphenyl)-2-(methylamino)acetamide

| Fragment Structure | Molecular Formula | Theoretical m/z |

|---|---|---|

| Protonated Parent Molecule | [C₁₁H₁₇N₂O]⁺ | 193.13354 |

| 2-ethylaniline fragment | [C₈H₁₂N]⁺ | 122.09643 |

| methylamino-acetyl fragment | [C₃H₇NO]⁺ | 73.05224 |

Chromatographic Techniques for Purification and Analysis

Chromatography is a cornerstone of the analytical workflow for N-(2-ethylphenyl)-2-(methylamino)acetamide, enabling its separation from impurities, starting materials, and by-products. Both liquid and gas chromatography techniques are applicable, with the choice depending on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of N-(2-ethylphenyl)-2-(methylamino)acetamide. Reversed-phase HPLC (RP-HPLC) is typically the method of choice for compounds of this polarity. researchgate.net

In a typical RP-HPLC setup, a non-polar stationary phase (such as a C18-silica column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For N-(2-ethylphenyl)-2-(methylamino)acetamide, a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape for the amine) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light.

By optimizing parameters such as the mobile phase gradient, flow rate, and column temperature, a high degree of separation can be achieved, allowing for the accurate quantification of the compound and its impurities. researchgate.net

Interactive Data Table: Exemplar HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For N-(2-ethylphenyl)-2-(methylamino)acetamide, direct GC-MS analysis may be possible, but its polarity and the presence of amine and amide groups might lead to poor peak shape and column adsorption.

To overcome these issues, chemical derivatization is often employed. unibo.it This process involves converting the polar functional groups into less polar, more volatile derivatives. For instance, the secondary amine and amide functionalities could potentially be silylated or acylated to improve their chromatographic behavior. However, derivatization adds complexity to sample preparation.

If direct analysis is feasible, a capillary column with a mid-polarity stationary phase would be appropriate. The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase as it is carried through the column by an inert gas (e.g., helium). The separated components then enter the mass spectrometer for detection and identification based on their mass spectra. researchgate.net

Interactive Data Table: Hypothetical GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C hold for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 m/z |

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. researchgate.net This is typically achieved through combustion analysis. In this method, a precisely weighed sample of N-(2-ethylphenyl)-2-(methylamino)acetamide is combusted in a stream of pure oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of traps or detectors to quantify each component.

The experimental percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula, C₁₁H₁₆N₂O. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the purity and elemental composition of the synthesized compound. nih.gov

Interactive Data Table: Elemental Composition of N-(2-ethylphenyl)-2-(methylamino)acetamide (C₁₁H₁₆N₂O)

| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 68.71% |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 8.39% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.58% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.33% |

| Total | | | 192.262 | 100.00% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.